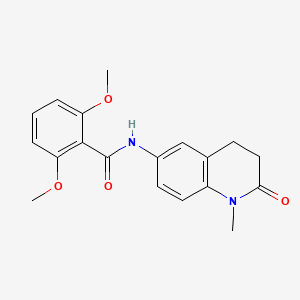

2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs .

Mode of Action

It’s known that similar compounds interact with their targets to induce changes that lead to their biological activities . More research is needed to determine the exact mode of action of this specific compound.

Biochemical Pathways

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to affect various biochemical pathways . These compounds are involved in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Pharmacokinetics

Similar compounds have shown excellent cellular potency and favorable pharmacokinetic properties . More research is needed to determine the exact ADME properties of this specific compound and their impact on its bioavailability.

Result of Action

Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s known that similar compounds are soluble in ethanol , which could potentially affect their stability and efficacy. More research is needed to understand how environmental factors influence this specific compound’s action.

Activité Biologique

2,6-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential pharmacological applications. The structure suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

- Molecular Formula : C15H18N2O3

- Molecular Weight : 270.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:

- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that related compounds can induce apoptosis and inhibit cell proliferation.

- Mechanistic Insights : These effects are often linked to the modulation of signaling pathways such as the PI3K/Akt pathway and the induction of oxidative stress.

Neuroprotective Effects

Some studies have explored the neuroprotective potential of related compounds:

- Neurotransmitter Modulation : Compounds with similar structures have been shown to influence neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation and cognitive function.

- Animal Models : In vivo experiments in rodent models have indicated reduced neurodegeneration and improved behavioral outcomes following administration of these compounds.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Modulates neurotransmitter levels | |

| Enzyme Inhibition | Potential PDE4 inhibitor |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer efficacy of a related compound in various human cancer cell lines. The results showed a dose-dependent inhibition of cell growth and increased markers of apoptosis.

Case Study 2: Neuroprotection in Rodents

In an experimental model of neurodegeneration induced by oxidative stress, administration of a similar compound resulted in significant preservation of neuronal integrity and function. Behavioral tests indicated improved cognitive performance compared to control groups.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of novel derivatives based on the core structure of this compound. These derivatives have shown enhanced potency against specific targets:

- Selective PDE4 Inhibition : Some derivatives have demonstrated selective inhibition of phosphodiesterase type 4 (PDE4), which is implicated in inflammatory responses and cognitive function.

- Synergistic Effects : Combinations with other therapeutic agents have shown synergistic effects in both preclinical models and early-phase clinical trials.

Applications De Recherche Scientifique

Neuroprotective Effects

Research has indicated that compounds similar to 2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit neuroprotective properties. These compounds may help in protecting neuronal cells from damage caused by oxidative stress and neuroinflammation. For example:

- Case Study : A study demonstrated that related tetrahydroquinoline derivatives effectively reduced memory impairment and neuroinflammation in animal models of Alzheimer's disease by modulating signaling pathways involved in neuroprotection .

Anticancer Activity

There is growing interest in the anticancer potential of this compound. Its structural similarity to known anticancer agents suggests it may inhibit tumor growth through various mechanisms:

- Mechanism of Action : It may induce apoptosis in cancer cells and inhibit angiogenesis. In vitro studies have shown that related compounds can disrupt the cell cycle and promote cancer cell death .

| Type of Cancer | Mechanism | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis | |

| Lung Cancer | Inhibition of cell proliferation |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inflammation is a critical component in various diseases, including chronic pain and autoimmune disorders.

- Research Findings : Studies have reported that derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting a potential therapeutic role in treating inflammatory conditions .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profiles of this compound:

- Toxicology Assessments : Initial studies indicate a favorable safety profile with low toxicity levels observed in tested dosages.

Propriétés

IUPAC Name |

2,6-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21-14-9-8-13(11-12(14)7-10-17(21)22)20-19(23)18-15(24-2)5-4-6-16(18)25-3/h4-6,8-9,11H,7,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYBSYKVNKBBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.